molecular formula C18H16N2O3S B2919681 (E)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide CAS No. 2035000-42-9

(E)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide

Cat. No. B2919681
CAS RN: 2035000-42-9
M. Wt: 340.4
InChI Key: XOQXOTHYYSHAMJ-JLHYYAGUSA-N
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Description

(E)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that belongs to the class of styrylsulfonamides. It has been synthesized through various methods and has been found to exhibit promising biological activities.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One of the primary applications of "(E)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide" and related structures is in the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moieties. These compounds are synthesized through reactions with various N-nucleophiles and explored for their potential biological activities, demonstrating the compound's utility as a versatile building block (Farag et al., 2011).

Antiprotozoal Agents

Research into novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, which can be derived from furan-2-yl-containing precursors similar to the subject compound, has shown significant promise as antiprotozoal agents. These compounds exhibit strong DNA affinities and notable in vitro and in vivo activities against trypanosomal and Plasmodium (malaria) infections, highlighting their therapeutic potential (Ismail et al., 2004).

Metal-Free Synthetic Strategies

The development of efficient, metal-free synthetic strategies for creating sulfonylated furan or imidazo[1,2-a]pyridine derivatives from 1,3-dicarbonyl compounds or pyridin-2-amines, utilizing ynals and sodium benzenesulfinates, represents another crucial application area. This approach offers a new and effective method for preparing these derivatives, showcasing the adaptability of the core structure in synthesizing complex molecules (Cui et al., 2018).

Biomolecular Interactions

Studies on the interaction of metal ions with nucleic acids, bovine serum albumin (BSA), and antioxidant properties have been conducted using complexes derived from structures similar to "(E)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide." These studies provide insights into the biological applications of these complexes, including their DNA-binding capabilities and potential therapeutic uses (Sathyadevi et al., 2012).

Antimicrobial Activities

The synthesis and characterization of novel compounds derived from the core structure have been explored for their antimicrobial activities. These studies aim to develop new therapeutic agents by leveraging the unique properties of the compound to inhibit bacterial and fungal growth, underscoring the compound's potential in addressing antimicrobial resistance (Elangovan et al., 2021).

properties

IUPAC Name

(E)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-24(22,13-10-15-6-2-1-3-7-15)20-14-16-8-4-11-19-18(16)17-9-5-12-23-17/h1-13,20H,14H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQXOTHYYSHAMJ-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide

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